molecular formula C24H25O6P B11829779 Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate

Cat. No.: B11829779
M. Wt: 440.4 g/mol
InChI Key: UPIBLMLGIVGEEC-UHFFFAOYSA-N
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Description

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is an organic compound with the molecular formula C14H15O4P

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate typically involves the reaction of benzyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene. The intermediate product, dibenzyl phosphite, is then oxidized to form the final phosphate ester .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters.

    Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate involves its ability to form stable phosphate esters. These esters can interact with various molecular targets, including enzymes and receptors, through phosphorylation. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl phosphate
  • Dibenzyl phosphite
  • Diphenyl phosphate
  • Dibutyl phosphate

Uniqueness

Dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable phosphate esters makes it particularly valuable in applications requiring durable and stable compounds .

Properties

Molecular Formula

C24H25O6P

Molecular Weight

440.4 g/mol

IUPAC Name

dibenzyl (2-oxo-3-phenylmethoxypropyl) phosphate

InChI

InChI=1S/C24H25O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15H,16-20H2

InChI Key

UPIBLMLGIVGEEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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